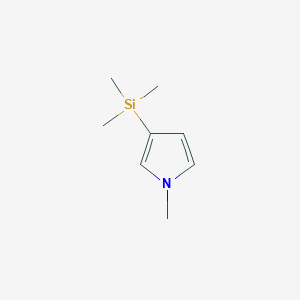
N,2-Dimethylquinoxalin-6-amine
Overview
Description
N,2-Dimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them valuable scaffolds in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylquinoxalin-6-amine can be synthesized through various methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as palladium or copper . These reactions typically require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Scientific Research Applications
N,2-Dimethylquinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, this compound can interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and amine groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups but lacking the amine group.
6-Aminoquinoxaline: A compound with an amine group but without the methyl groups.
Uniqueness: N,2-Dimethylquinoxalin-6-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical and biological properties . These functional groups enhance its reactivity and potential for forming diverse derivatives with various applications .
Properties
IUPAC Name |
N,2-dimethylquinoxalin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10-5-8(11-2)3-4-9(10)13-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOIYPFXIODRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538836 | |
| Record name | N,2-Dimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96600-59-8 | |
| Record name | N,2-Dimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3362185.png)


![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)

![Imidazo[2,1-b]thiazole, 5-nitro-](/img/structure/B3362221.png)








